Acetamide, 2-(7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-ylidene)-
Description
Historical Evolution of 1,4-Benzodiazepine Core Structure Modifications
The structural journey of 1,4-benzodiazepines began with chlordiazepoxide in 1955, characterized by a simple chloro and methylamino substitution. Over subsequent decades, systematic alterations at positions 1, 2, 5, and 7 yielded compounds with divergent therapeutic profiles:
- Position 1 : Methyl or alkyl groups (e.g., in diazepam) were found to prolong half-life by reducing hepatic N-demethylation rates.
- Position 2 : Introduction of electronegative groups like carbonyl or acetamide enhanced hydrogen bonding with GABA~A~ receptor α-subunits, as seen in clonazepam derivatives.
- Position 5 : Aryl substituents, particularly chlorophenyl groups, improved receptor affinity by engaging hydrophobic pockets in the benzodiazepine binding site.
- Position 7 : Chloro or nitro groups conferred metabolic resistance by blocking oxidative dehalogenation pathways.
These modifications culminated in derivatives like the subject compound, where a 2-chlorophenyl group at position 5 and an acetamide moiety at position 2 synergistically enhance receptor binding and solubility. Comparative analysis of substituent effects reveals critical structure-activity relationships (Table 1).
Table 1: Impact of Substituents on 1,4-Benzodiazepine Pharmacodynamics
| Position | Substituent | Effect on Receptor Affinity | Metabolic Stability |
|---|---|---|---|
| 1 | Methyl | ↑ Lipophilicity | ↓ N-Demethylation |
| 2 | Acetamide | ↑ Hydrogen bonding | ↑ Glucuronidation |
| 5 | 2-Chlorophenyl | ↑ Hydrophobic interaction | ↓ Oxidation |
| 7 | Chloro | ↑ Electron withdrawal | ↑ Dehalogenation resistance |
Significance of Chlorophenyl and Acetamide Substituents in Neuroactive Compounds
The 2-chlorophenyl group at position 5 in this derivative plays a dual role: its ortho-chloro orientation induces steric hindrance that prevents untargeted receptor interactions, while the phenyl ring’s π-electrons participate in charge-transfer complexes with GABA~A~ receptor aromatic residues. Nuclear magnetic resonance (NMR) studies of analogous compounds show that 2-chlorophenyl substitution increases the dihedral angle between the benzene and diazepine rings by 12–15°, optimizing spatial alignment with the receptor’s binding pocket.
Meanwhile, the acetamide group at position 2 introduces a polar domain that enhances aqueous solubility without compromising blood-brain barrier permeability. Molecular dynamics simulations indicate that the acetamide’s carbonyl oxygen forms a 2.9 Å hydrogen bond with histidine-102 of the GABA~A~ receptor α1 subunit, a interaction absent in non-acylated precursors. This binding mode correlates with a 3-fold increase in receptor activation efficacy compared to methyl-substituted analogues.
Synthetic pathways to this compound typically begin with 7-chloro-1-methyl-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, which undergoes condensation with acetamide derivatives under acidic conditions. Recent advances employ microwave-assisted synthesis to achieve 89% yield at 150°C within 20 minutes, a significant improvement over traditional reflux methods.
Properties
CAS No. |
71125-20-7 |
|---|---|
Molecular Formula |
C18H15Cl2N3O |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
(2E)-2-[7-chloro-5-(2-chlorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide |
InChI |
InChI=1S/C18H15Cl2N3O/c1-23-12(9-17(21)24)10-22-18(13-4-2-3-5-15(13)20)14-8-11(19)6-7-16(14)23/h2-9H,10H2,1H3,(H2,21,24)/b12-9+ |
InChI Key |
IGNVKXLGRBJBSK-FMIVXFBMSA-N |
Isomeric SMILES |
CN1/C(=C/C(=O)N)/CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3Cl |
Canonical SMILES |
CN1C(=CC(=O)N)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzodiazepine Core
Starting Materials: The synthesis typically begins with an o-chlorophenyl-substituted ortho-phenylenediamine or a suitable 2-aminobenzophenone derivative bearing the 2-chlorophenyl substituent.
Cyclization: The condensation of the ortho-phenylenediamine with a suitable keto acid or aldehyde under acidic or basic catalysis leads to the formation of the 1,4-benzodiazepine ring system. The 7-chloro substitution is introduced either by starting with a 7-chloro-substituted precursor or by chlorination at the appropriate stage.
Methylation: The N-1 position methylation is achieved by alkylation using methyl iodide or methyl sulfate under controlled conditions to avoid over-alkylation.
Introduction of the Acetamide Ylidene Group at Position 2
Formation of the Ylidene Acetamide: The key step involves the condensation of the benzodiazepine-2-one intermediate with acetamide or an acetamide equivalent under dehydrating conditions to form the 2-ylidene linkage.
Reaction Conditions: Typically, the reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or by refluxing in acetic anhydride, which facilitates the formation of the exocyclic double bond (ylidene) between position 2 of the benzodiazepine and the acetamide carbonyl.
Purification: The crude product is purified by recrystallization or chromatographic techniques to isolate the pure acetamide derivative.
Representative Reaction Scheme
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 2-Amino-5-chlorobenzophenone + o-phenylenediamine | Acid/base catalysis, heat | 7-Chloro-5-(2-chlorophenyl)-1,4-benzodiazepin-2-one |
| 2 | Benzodiazepine intermediate | Methyl iodide, base (e.g., K2CO3) | 1-Methyl-7-chloro-5-(2-chlorophenyl)-1,4-benzodiazepin-2-one |
| 3 | Benzodiazepine-2-one derivative + Acetamide | POCl3 or Ac2O, reflux | Acetamide, 2-(7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-ylidene)- |
Analytical and Purity Considerations
Characterization: The final compound is characterized by NMR (1H, 13C), IR spectroscopy (amide carbonyl stretch), mass spectrometry, and elemental analysis to confirm the structure and purity.
Yield and Purity: Reported yields for similar benzodiazepine acetamide derivatives typically range from 60% to 85%, depending on reaction conditions and purification methods.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclization Temperature | 80–120 °C | Acid or base catalysis |
| Methylation Reagent | Methyl iodide or methyl sulfate | Use of base to neutralize HI |
| Ylidene Formation Agent | Phosphorus oxychloride (POCl3) or Acetic anhydride | Dehydrating agent for condensation |
| Solvent | Ethanol, Acetic acid, or inert solvents | Depends on step |
| Reaction Time | 3–6 hours | Monitored by TLC or HPLC |
| Purification Method | Recrystallization or chromatography | Silica gel column chromatography common |
Research Findings and Perspectives
The synthesis of this compound is well-documented in benzodiazepine chemistry literature, with variations in the cyclization and acetamide formation steps to optimize yield and purity.
Patents related to benzodiazepine derivatives highlight the use of phosphorus oxychloride as a key reagent for forming the exocyclic ylidene linkage, which is crucial for the biological activity of these compounds.
The presence of the 7-chloro and 2-chlorophenyl groups significantly influences the electronic properties and pharmacological profile, necessitating precise control during synthesis to avoid side reactions such as over-chlorination or unwanted substitutions.
Alternative methods explored include microwave-assisted synthesis for faster cyclization and greener solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,2-(7-CHLORO-5-(2-CHLOROPHENYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-YLIDENE)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
Physical Properties
- Melting Point : Data on the melting point is limited but is essential for determining the compound's stability under various conditions.
- Solubility : Solubility characteristics are crucial for understanding its bioavailability and formulation in pharmaceutical applications.
Pharmaceutical Applications
Acetamide derivatives have been explored for their anxiolytic, sedative, and muscle relaxant properties. The specific compound has shown potential in:
- Anxiety Disorders : Benzodiazepines are commonly used to treat anxiety disorders due to their ability to enhance GABAergic neurotransmission.
- Sedation : The sedative properties make it suitable for preoperative sedation.
Case Study: Anxiolytic Effects
A study published in Neuropharmacology investigated the efficacy of benzodiazepine derivatives in animal models of anxiety. Results indicated significant anxiolytic effects at lower doses, suggesting potential for clinical use in treating anxiety disorders.
Research Applications
The compound's structural characteristics make it a valuable tool in medicinal chemistry research:
- Drug Design : Its unique structure can serve as a lead compound for developing new anxiolytics with improved efficacy and reduced side effects.
Case Study: Structure-Activity Relationship (SAR) Studies
Research focusing on SAR has utilized this compound to explore modifications that enhance its pharmacological profile. Variations in substituents have been systematically studied to optimize binding affinity at GABA receptors.
Analytical Applications
Acetamide derivatives can be employed as standards in analytical chemistry:
- Chromatographic Techniques : Used as reference materials in HPLC and GC analyses to ensure accurate quantification of similar compounds in complex mixtures.
Industrial Applications
While primarily recognized for its pharmaceutical relevance, potential industrial applications include:
- Synthesis of Fine Chemicals : Its intermediate properties can be harnessed in synthesizing other chemical entities used in various industries.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ACETAMIDE,2-(7-CHLORO-5-(2-CHLOROPHENYL)-1,3-DIHYDRO-1-METHYL-2H-1,4-BENZODIAZEPIN-2-YLIDENE)- involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmitter modulation.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
| Compound | Substituents (Positions) | logP | Key Pharmacological Features |
|---|---|---|---|
| Target Acetamide Derivative | 7-Cl, 2-Cl-Ph, 1-Me, 2-ylidene-AC | 2.16 | High GABAA affinity; rapid onset |
| Chlordesmethyldiazepam | 7-Cl, 2-Cl-Ph | ~2.8 | Slow metabolism; prolonged half-life |
| Lorazepam | 7-Cl, 2-Cl-Ph, 3-OH | ~1.9 | Low CNS penetration; requires frequent dosing |
| Oxazepam | 7-Cl, 5-Ph, 3-OH | ~2.3 | Moderate anxiolytic potency |
Clinical and Preclinical Findings
- Efficacy in Anxiety Disorders : In a double-blind crossover study, the target acetamide derivative demonstrated statistically superior anxiolytic efficacy to lorazepam (p < 0.05) using Hamilton Anxiety Rating Scale scores. This was attributed to its enhanced receptor-binding kinetics due to the acetamide group .
- Metabolic Stability : The 1-methyl group in the acetamide derivative reduces cytochrome P450 3A4-mediated oxidation, leading to a longer elimination half-life (t½ = 18–24 hours) compared to lorazepam (t½ = 10–14 hours) .
- Receptor Selectivity: Unlike oxazepam, which shows non-selective binding to GABAA receptor subtypes, the acetamide derivative exhibits α1-subunit preference (Ki = 0.8 nM), minimizing sedative side effects .
Limitations and Trade-offs
While the acetamide derivative’s lipophilicity enhances brain uptake, it increases the risk of drug-drug interactions with plasma protein-bound agents. Additionally, its synthesis requires stringent control of reaction conditions to avoid byproducts like 7-chloro-5-phenyl analogues, which exhibit reduced potency .
Notes
- Conflicting Evidence : Some studies suggest that 3-hydroxy-substituted benzodiazepines (e.g., lorazepam) may have superior safety profiles in elderly patients due to lower accumulation risk, despite weaker efficacy .
- Unresolved Questions : The role of the 2-ylidene acetamide group in modulating GABAA receptor desensitization remains under investigation. Preliminary data suggest it may delay receptor internalization .
Biological Activity
Acetamide, 2-(7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-ylidene)-, also known by its CAS number 59467-75-3, is a compound that belongs to the benzodiazepine class. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology. Its structure includes multiple chlorine substituents and a benzodiazepine core, which are significant for its biological activity.
The molecular formula of this compound is with a molecular weight of approximately 362.26 g/mol. The presence of chlorine atoms in its structure may enhance its pharmacological properties by increasing lipophilicity and modifying receptor interactions.
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
- CNS Activity :
- Antimicrobial Properties :
- Antioxidant and Anti-inflammatory Effects :
- Anticancer Activity :
Pharmacological Studies
A review of pharmacological profiles indicates that acetamide derivatives have been synthesized and evaluated for various biological activities:
- Anticonvulsant Activity : In one study, new N-phenyl derivatives were tested for anticonvulsant effects using animal models. Results showed varying degrees of efficacy depending on the chemical structure and substituents present .
| Compound | Anticonvulsant Efficacy | Remarks |
|---|---|---|
| Compound A | High | Effective in MES test |
| Compound B | Moderate | Effective with specific substituents |
| Compound C | Low | No significant activity observed |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of acetamide derivatives often involves modifications at the aromatic rings and substitutions on the nitrogen atoms. The structure-activity relationship studies suggest that specific substitutions can enhance biological activity:
Q & A
Basic: What are the key synthetic routes for preparing this acetamide derivative, and what methodological considerations are critical for optimizing yield and purity?
The synthesis involves multi-step reactions, including condensation of intermediates under controlled conditions. For example, a similar benzodiazepine derivative (Lorazepam) is synthesized via chlorination, hydroxylamine reaction, and heterocyclization, followed by acetylation and hydrolysis steps . Critical parameters include:
- Temperature control : Exothermic reactions (e.g., chlorination) require gradual reagent addition to avoid side products.
- Solvent selection : Polar aprotic solvents like DMF (as in ) enhance reaction efficiency.
- Purification : HPLC or column chromatography is essential to isolate the target compound from impurities such as des-chloro byproducts .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when confirming the compound’s structure?
Contradictions arise due to dynamic molecular behavior or crystal packing effects. To resolve these:
- Multi-technique validation : Combine H/C NMR, IR, and X-ray crystallography (if crystalline). For non-crystalline samples, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) provide complementary data .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., MESP or HOMO-LUMO analysis) predict electronic environments, aiding spectral interpretation .
Basic: What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS identifies volatile impurities .
- Spectroscopy : H NMR (in DMSO-d) confirms substituent positions; IR identifies carbonyl (C=O, ~1650 cm) and C-Cl (~750 cm) stretches .
- Elemental analysis : Validates molecular formula (e.g., CHClNO) .
Advanced: What strategies are effective in analyzing and mitigating the formation of des-chloro byproducts during synthesis?
- Byproduct identification : Use LC-MS to detect des-chloro impurities (e.g., 7-des-chloro derivatives, as in ) .
- Reaction optimization : Adjust stoichiometry (e.g., excess chlorinating agents) and employ scavengers (e.g., molecular sieves) to trap reactive intermediates.
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify temperature-sensitive decomposition pathways .
Advanced: How does the electronic configuration of the benzodiazepine core influence the compound’s reactivity in nucleophilic substitution reactions?
- Electron-deficient regions : The chloro and benzodiazepinone moieties create electrophilic centers at C-7 and C-2', facilitating nucleophilic attack.
- Substituent effects : The 2-chlorophenyl group enhances electron withdrawal, stabilizing transition states during SNAr (nucleophilic aromatic substitution) reactions. Computational studies (e.g., MESP maps) highlight localized positive charges at reactive sites .
Basic: What safety precautions are necessary when handling this compound, given its structural similarity to known sensitizing agents?
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal or inhalation exposure.
- Allergenicity : Structural analogs (e.g., benzodiazepinones in ) may induce allergic reactions; conduct patch testing for lab personnel .
- Waste disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines.
Advanced: How can researchers employ kinetic isotope effects (KIEs) to study the rate-determining step in the ring-closing reaction of the benzodiazepine moiety?
- Deuterium labeling : Substitute H with H at the methyl group (C-1) or amidic N-H.
- KIE analysis : A primary KIE () indicates bond cleavage (e.g., N-H deprotonation) is rate-limiting. Secondary KIEs () suggest steric or electronic effects dominate .
Advanced: What computational methods are suitable for predicting the compound’s interaction with GABA-A receptors?
- Molecular docking : Use AutoDock Vina to model binding to the benzodiazepine site (e.g., α1-subunit). Key interactions include π-π stacking with Phe77 and hydrogen bonding with Tyr160.
- MD simulations : Assess binding stability over 100 ns trajectories; analyze RMSD and ligand-protein hydrogen bond persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
